![molecular formula C7H7BrN2 B2910077 5-Bromo-2-(prop-1-en-2-yl)pyrimidine CAS No. 1314354-16-9](/img/structure/B2910077.png)
5-Bromo-2-(prop-1-en-2-yl)pyrimidine
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Overview
Description
5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is used in the preparation of alcohol-containing benzothiazoles, which are potent dual-targeting bacterial DNA supercoiling inhibitors .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One such method involves the rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a bromine atom and at the 2-position with a prop-1-en-2-yl group .Chemical Reactions Analysis
5-Bromo-2-(prop-1-en-2-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a solid substance with a molecular weight of 199.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine, focusing on six unique applications:
Synthesis of N-heteroaryl Substituted Derivatives
This compound is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .
Microwave Assisted Organic Synthesis (MAOS)
It serves as a precursor in MAOS Sonogashira protocol for creating 5-(phenylethynyl)pyrimidine .
Anti-fibrotic Activity
Research has been conducted to investigate the anti-fibrotic activity of compounds derived from this pyrimidine, showing promising results compared to known anti-fibrotic drugs .
Palladium-catalyzed Suzuki-Miyaura Cross-coupling
The compound is utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling processes , which are pivotal in creating complex organic compounds .
Polyene Cyclization and Stereoselective Aldol Reactions
It acts as a reagent for polyene cyclization and stereoselective aldol reactions , which are fundamental reactions in organic chemistry .
Antitumor Potential
Derivatives of this compound have been synthesized and evaluated for their antitumor potential against different cell lines, showing significant promise as therapeutic agents .
MilliporeSigma - 5-Bromopyrimidine MilliporeSigma - Isopropenylboronic acid pinacol ester MDPI - Synthesis of Novel 2-(Pyridin-2-yl) BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds
Safety and Hazards
While specific safety and hazard information for 5-Bromo-2-(prop-1-en-2-yl)pyrimidine was not found, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Mode of Action
It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles .
Biochemical Pathways
Some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain standard drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Some pyrimidine derivatives have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s known that the compound is a solid at room temperature .
properties
IUPAC Name |
5-bromo-2-prop-1-en-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-4H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYTXBRLWHNGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(prop-1-en-2-yl)pyrimidine |
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